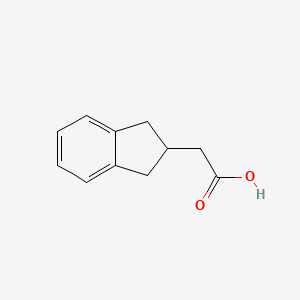

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULDPXYHBFBRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409166 | |

| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37868-26-1 | |

| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest in medicinal chemistry and drug development. The indane ring system is a privileged scaffold, appearing in numerous pharmacologically active compounds. This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for the thorough characterization and validation of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a structural motif of significant interest in medicinal chemistry.[1][2] Its rigid framework provides a well-defined orientation for appended functional groups, making it an excellent scaffold for designing molecules that can interact with specific biological targets. Consequently, indane derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[3] Prominent examples of drugs featuring the indane core include Sulindac, an anti-inflammatory agent, and Donepezil, used in the treatment of Alzheimer's disease.[1]

This compound is a valuable building block in the synthesis of more complex molecules. Its carboxylic acid functionality serves as a handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of a broad chemical space in drug discovery programs. In research, it is utilized to investigate the mechanisms of enzyme inhibition and receptor binding, aiding in the discovery of novel therapeutic agents.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester. This approach is often favored due to the high yields and relatively simple purification of the final product.

Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from the commercially available 2-indanone. The first step involves the formation of the ethyl ester via a Reformatsky reaction, followed by a dehydration/reduction sequence (or a Wittig-type reaction followed by reduction). The second, and focal, step is the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

This protocol details the base-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in methanol.

-

Add a solution of sodium hydroxide in deionized water to the flask.

-

Heat the reaction mixture to 40°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add 1M hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to afford this compound as a white solid.

Mechanistic Insights

The hydrolysis of the ester is a classic example of a saponification reaction. The hydroxide ion (⁻OH) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide (⁻OEt) leaving group, forming the carboxylic acid. The ethoxide is subsequently protonated by the solvent. The final acidification step is necessary to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White solid |

| ¹H NMR | Expected chemical shifts (δ, ppm): aromatic protons (4H, m), methylene protons of indane ring (4H, m), benzylic proton (1H, m), methylene protons of acetic acid chain (2H, d), carboxylic acid proton (1H, s, broad). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): carboxylic acid carbonyl carbon, aromatic carbons, aliphatic carbons of the indane ring and acetic acid side chain. |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~3000 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch). |

| Mass Spectrometry | Expected m/z for the molecular ion [M]⁺ or [M+H]⁺. |

| Elemental Analysis | Calculated %: C, 74.98; H, 6.86; O, 18.16. |

Interpretation of Spectroscopic Data

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum will confirm the presence of the benzene ring, while the aliphatic region will provide information about the protons on the cyclopentane ring and the acetic acid side chain. The broad singlet corresponding to the carboxylic acid proton is a key diagnostic signal. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the overall structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[4] The most characteristic absorption bands for this compound will be the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carbonyl group.

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak will confirm the molecular formula.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound, which should be in close agreement with the calculated values for the proposed structure.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The provided protocols and analytical data serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery. The successful synthesis and characterization of this compound open avenues for the development of novel indane-based molecules with potential therapeutic applications.

References

Physical and chemical properties of 2-(indan-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(indan-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. This guide delineates its core physical and chemical properties, provides detailed spectroscopic analysis, outlines a robust synthetic pathway, and discusses its current and potential applications, particularly within the realm of drug discovery. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Introduction

2-(Indan-2-yl)acetic acid, a carboxylic acid derivative featuring a central indane scaffold, has emerged as a valuable building block in the synthesis of complex organic molecules. The indane moiety, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, imparts a unique conformational rigidity and lipophilicity to molecules, properties that are often sought after in the design of pharmacologically active compounds. This guide aims to be a definitive resource for researchers, providing both foundational knowledge and practical insights into the chemical nature and utility of this compound. Its role as a key intermediate in the development of novel therapeutics, particularly anti-inflammatory and analgesic agents, underscores the importance of a thorough understanding of its properties.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(indan-2-yl)acetic acid is paramount for its effective use in research and development. These properties govern its behavior in different solvent systems, its reactivity in chemical transformations, and its potential interactions in biological systems.

Core Identifiers and Molecular Structure

-

IUPAC Name: 2-(2,3-dihydro-1H-inden-2-yl)acetic acid[2]

-

CAS Number: 37868-26-1[2]

-

Molecular Formula: C₁₁H₁₂O₂[2]

-

Molecular Weight: 176.21 g/mol [2]

-

Chemical Structure:

Caption: Chemical structure of 2-(indan-2-yl)acetic acid.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Physical State | Solid | General Knowledge |

| Solubility | Insoluble in water.[3] | [3] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| pKa | Data not available in searched literature. | |

| Computed XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of 2-(Indan-2-yl)acetic Acid

The synthesis of 2-(indan-2-yl)acetic acid can be approached through various synthetic routes. A common and logical pathway involves the elaboration of 2-indanone, a commercially available starting material. The following protocol is a representative method.

Caption: A plausible synthetic workflow for 2-(indan-2-yl)acetic acid.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(indan-2-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (22.4 g, 0.10 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of 2-indanone (13.2 g, 0.10 mol) in anhydrous THF (50 mL) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl 2-(indan-2-ylidene)acetate.

Part 2: Synthesis of Ethyl 2-(indan-2-yl)acetate

-

Dissolve the ethyl 2-(indan-2-ylidene)acetate from the previous step in ethanol (150 mL).

-

Add 10% palladium on carbon (Pd/C, ~1 mol%) to the solution.

-

Hydrogenate the mixture on a Parr shaker apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(indan-2-yl)acetate, which can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Part 3: Synthesis of 2-(Indan-2-yl)acetic Acid

-

Dissolve the ethyl 2-(indan-2-yl)acetate in a mixture of ethanol (100 mL) and water (50 mL).

-

Add sodium hydroxide (6.0 g, 0.15 mol) and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(indan-2-yl)acetic acid.

Spectroscopic Analysis

Spectroscopic characterization is essential for the unambiguous identification and purity assessment of 2-(indan-2-yl)acetic acid.

Caption: Workflow for the spectroscopic characterization of 2-(indan-2-yl)acetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₂O₂ is at m/z = 176.

-

Key Fragmentation Peaks: The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 116, 115, and 117.[2]

-

m/z = 117: This fragment likely corresponds to the indanylmethyl cation, formed by the loss of the carboxyl group and a hydrogen atom rearrangement.

-

m/z = 116 and 115: These peaks likely arise from the loss of a hydrogen atom and H₂ respectively from the m/z 117 fragment.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc. (Alfa Aesar, Catalog Number L10700).[2]

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.1-7.2 ppm (multiplet, 4H): Aromatic protons of the indane ring.

-

~2.5-3.2 ppm (multiplet, 5H): Protons of the cyclopentane ring and the methylene group adjacent to the carboxyl group.

¹³C NMR (Predicted):

-

~178-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~140-145 ppm: Quaternary aromatic carbons of the indane ring.

-

~124-127 ppm: Tertiary aromatic carbons of the indane ring.

-

~35-45 ppm: Aliphatic carbons of the cyclopentane ring and the methylene group.

Applications in Research and Drug Development

The rigid scaffold of 2-(indan-2-yl)acetic acid makes it an attractive starting material for the synthesis of a variety of biologically active molecules.

-

Anti-inflammatory and Analgesic Agents: This compound serves as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] The indane moiety can mimic the spatial arrangement of other cyclic structures found in known anti-inflammatory agents.

-

Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group for the active sites of various enzymes. The indane structure provides a scaffold for the attachment of other pharmacophoric groups to enhance binding affinity and selectivity.

-

Organic Synthesis: Beyond its pharmaceutical applications, 2-(indan-2-yl)acetic acid is a useful building block in organic synthesis for the construction of more complex molecular architectures.[1]

Safety, Handling, and Storage

Hazard Identification

Based on aggregated GHS information, 2-(indan-2-yl)acetic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

A recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

2-(Indan-2-yl)acetic acid is a valuable and versatile chemical compound with significant potential, particularly in the field of medicinal chemistry. Its well-defined structure and reactivity make it an important building block for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, a plausible synthetic route, and safety considerations. It is our hope that this document will serve as a useful resource for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory.

References

A Spectroscopic Guide to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS: 37868-26-1), a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mass spectrometry, infrared, and nuclear magnetic resonance data to facilitate its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure comprises a dihydroindene core, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, substituted at the 2-position of the cyclopentane ring with an acetic acid moiety.

The structural features—an aromatic ring, a five-membered aliphatic ring, and a carboxylic acid functional group—give rise to a unique spectroscopic fingerprint. A comprehensive analysis requires the integration of data from multiple techniques to confirm the connectivity and chemical environment of each atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Fragmentation Pattern

Electron Ionization (EI) is a common technique for MS analysis. The molecular ion (M⁺˙) of this compound is expected at an m/z of 176. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and rearrangements of the indanyl cation.

The most characteristic fragmentation is the loss of the carboxymethyl radical (•CH₂COOH) or acetic acid (CH₃COOH), leading to the formation of a stable indanyl cation or related structures. The benzylic nature of the C1 and C3 positions of the indane system can facilitate rearrangements.

Experimental Mass Spectrum Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data available from the NIST Mass Spectrometry Data Center indicates the most abundant ions.[1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 176 | [C₁₁H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₉H₉]⁺ | Loss of •CH₂COOH (59 Da) |

| 116 | [C₉H₈]⁺˙ | Loss of CH₃COOH (60 Da) |

| 115 | [C₉H₇]⁺ | Loss of H from [C₉H₈]⁺˙ |

The base peak at m/z 116, corresponding to the indene radical cation, is a strong indicator of the core structure.[1] The peak at m/z 117 likely arises from the indanyl cation formed by the loss of the carboxymethyl radical.[1] The peak at m/z 115 is a common fragment from indane-containing structures, resulting from the loss of a hydrogen atom from the indene radical cation.[1]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Characteristic Vibrational Modes

The IR spectrum of this compound is expected to display several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the CH and CH₂ groups of the indane and acetic acid moieties are expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1720-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations typically appear in the fingerprint region, with C-O stretching around 1300-1200 cm⁻¹ and O-H bending around 1440-1395 cm⁻¹ and ~920 cm⁻¹.

Experimental IR Data

The following table summarizes the expected key IR absorption bands based on data available from SpectraBase and general spectroscopic principles.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3070 - 3020 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1250 | Medium | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | H -OOC- |

| ~7.10 - 7.25 | Multiplet | 4H | Ar-H |

| ~3.05 | Doublet of Doublets | 2H | Ar-CH ₂- (Hₐ) |

| ~2.60 | Doublet of Doublets | 2H | Ar-CH ₂- (Hₑ) |

| ~2.70 - 2.85 | Multiplet | 1H | -CH -CH₂COOH |

| ~2.45 | Doublet | 2H | -CH-CH ₂COOH |

-

Aromatic Protons (7.10 - 7.25 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region.

-

Benzylic Protons (~3.05 and ~2.60 ppm): The four benzylic protons (on C1 and C3) are diastereotopic and will likely appear as two distinct signals, each integrating to two protons. They will be split by each other and by the proton on C2, resulting in complex multiplets, likely doublet of doublets.

-

Methine Proton (~2.70 - 2.85 ppm): The proton on C2 is coupled to the four benzylic protons and the two protons of the acetic acid methylene group, leading to a complex multiplet.

-

Methylene Protons of Acetic Acid (~2.45 ppm): These two protons are adjacent to the C2 methine proton and will appear as a doublet.

-

Carboxylic Acid Proton (~11.0 - 12.0 ppm): This proton is typically deshielded and appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C =O |

| ~141 | Ar-C (quaternary) |

| ~126 | Ar-C H |

| ~124 | Ar-C H |

| ~42 | -CH-C H₂COOH |

| ~38 | C H-CH₂COOH |

| ~35 | Ar-C H₂- |

-

Carbonyl Carbon (~179 ppm): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

-

Aromatic Carbons (~124 - 141 ppm): The six aromatic carbons will give rise to four signals: two for the quaternary carbons and two for the protonated carbons, due to symmetry.

-

Aliphatic Carbons (~35 - 42 ppm): The three aliphatic carbons of the indane ring and the methylene carbon of the acetic acid moiety will appear in the upfield region of the spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Infrared Spectroscopy (FT-IR)

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then collected.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range covering approximately -2 to 14 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound is achieved by a systematic workflow that integrates all spectroscopic data.

Caption: Workflow for the integrated spectroscopic analysis.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The mass spectrum confirms the molecular weight and the presence of the indane core. The IR spectrum clearly identifies the carboxylic acid functional group and the aromatic and aliphatic C-H bonds. Finally, the predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, confirming the precise atomic connectivity. This guide serves as a valuable resource for the identification and quality control of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Novel Investigation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive crystal structure analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (also known as indan-2-ylacetic acid). With the indane scaffold being a significant structural motif in medicinal chemistry, a thorough understanding of its derivatives at an atomic level is paramount for rational drug design and development. To date, a publicly available crystal structure for the title compound has not been reported, positioning this guide as a foundational document for its novel structural elucidation. We present a validated synthetic protocol, detailed methodologies for single-crystal and powder X-ray diffraction, and protocols for complementary spectroscopic and thermal analysis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to apply these techniques to novel molecular entities.

Introduction: The Significance of Structural Elucidation

The 2,3-dihydro-1H-indene (indane) moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The conformational rigidity of the indane system can be exploited to improve the binding affinity and metabolic stability of drug candidates. This compound, with its carboxylic acid functionality, presents a key intermediate for further chemical elaboration.

The three-dimensional arrangement of atoms in a molecule, as determined by crystal structure analysis, provides invaluable insights into its physicochemical properties, including solubility, stability, and intermolecular interactions.[1] For drug development professionals, this information is critical for understanding structure-activity relationships (SAR) and for the formulation of solid dosage forms. This guide outlines a systematic approach to determining the crystal structure of this previously uncharacterized compound.

Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established principles of malonic ester synthesis, a plausible and efficient route to the title compound is proposed.

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from 2-indanone, proceeding through a malonic ester intermediate, followed by hydrolysis and decarboxylation.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (2,3-dihydro-1H-inden-2-ylidene)malonate

-

To a solution of 2-indanone (1 equivalent) in toluene, add diethyl malonate (1.2 equivalents).

-

Add piperidine (0.1 equivalents) and glacial acetic acid (0.1 equivalents) as catalysts.

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield the target ylidene malonate.

Step 2: Synthesis of Diethyl (2,3-dihydro-1H-inden-2-yl)malonate

-

Dissolve the diethyl (2,3-dihydro-1H-inden-2-ylidene)malonate (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate.

Step 3: Synthesis of this compound

-

Dissolve the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide solution (3 equivalents of NaOH).

-

Reflux the mixture for several hours until the hydrolysis of the ester is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. For carboxylic acids, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.

Solvent Screening and Optimization

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.

| Solvent System | Rationale |

| Ethanol/Water | Carboxylic acids often have good solubility in alcohols, and the addition of water as an anti-solvent can induce crystallization. |

| Acetone/Hexane | Acetone is a good solvent for many organic compounds, and the slow addition of a non-polar anti-solvent like hexane can promote crystal growth. |

| Ethyl Acetate | A moderately polar solvent that can be effective for slow evaporation. |

| Glacial Acetic Acid | Can act as both a solvent and a resolving agent in some cases, promoting the formation of well-ordered crystals.[2] |

Recommended Crystallization Protocol (Slow Evaporation)

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial, cover it with parafilm, and pierce a few small holes in the parafilm.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

-

Monitor the vial for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3]

dot

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

-

Select a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[1]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.[4] This processed data is then used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined.

Structure Refinement

The initial structural model is refined using a least-squares method, typically with software such as SHELXL.[5][6][7][8] This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the observed and calculated diffraction data.[9]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid analytical technique used to identify crystalline phases and can provide information on unit cell dimensions of a bulk sample.[10] It is particularly useful for confirming the phase purity of the synthesized material.

Sample Preparation and Data Acquisition

-

Finely grind the crystalline sample to a homogeneous powder.

-

Mount the powder on a sample holder.

-

Acquire the diffraction pattern using a powder diffractometer by scanning a range of 2θ angles.

Complementary Characterization

Spectroscopic and thermal analysis techniques should be employed to further characterize the synthesized compound and corroborate the structural data.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution.[8]

-

Predicted ¹H NMR (CDCl₃, 400 MHz): δ ~7.1-7.2 (m, 4H, Ar-H), 3.0-3.2 (m, 2H, Ar-CH₂), 2.6-2.8 (m, 2H, Ar-CH₂), 2.4-2.6 (m, 1H, CH), 2.3-2.5 (d, 2H, CH₂-COOH). The carboxylic acid proton (COOH) is expected to appear as a broad singlet at δ > 10 ppm.

-

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~178 (C=O), ~141 (Ar-C), ~126 (Ar-CH), ~124 (Ar-CH), ~40 (CH₂-COOH), ~35 (Ar-CH₂), ~32 (CH).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.[5]

-

Expected Absorptions: A broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid), and peaks in the 1600-1450 cm⁻¹ region (C=C stretching of the aromatic ring).

-

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information on the thermal stability, melting point, and decomposition profile of the compound.[11][12][13] This is crucial for understanding its stability during processing and storage.

Data Reporting and Validation

Upon successful structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community. The standard format for this is the Crystallographic Information File (CIF).

Conclusion

This guide provides a comprehensive roadmap for the novel crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and analysis, researchers can obtain a definitive three-dimensional structure of this important molecule. This structural information will be invaluable for future research in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the design of new molecules with tailored functions.

References

- 1. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. nbinno.com [nbinno.com]

- 8. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Derivatives: A Technical Guide to Potential Biological Activities

Abstract

The 2,3-dihydro-1H-indene (indan) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with an acetic acid moiety at the 2-position, the resulting 2-(2,3-dihydro-1H-inden-2-yl)acetic acid framework presents a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the known and potential biological activities of these derivatives, with a primary focus on their anti-inflammatory properties. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Indan Acetic Acid Scaffold - A Promising Pharmacophore

The indan nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a structural motif found in various pharmacologically active molecules. Its rigid, yet three-dimensional, structure allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The addition of an acetic acid side chain, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), introduces a critical acidic center for binding to enzyme active sites, such as that of cyclooxygenase (COX).

While derivatives of inden-1-yl and inden-3-yl acetic acids have been more extensively studied, the this compound core offers a unique symmetrical substitution pattern that warrants dedicated investigation. This guide will synthesize the available data on this specific scaffold and its derivatives, highlighting key findings and future directions.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives typically commences from commercially available starting materials. A general and adaptable synthetic route is outlined below.

General Synthesis Protocol

A common approach involves the preparation of the core acid, which can then be derivatized at the carboxyl group.

Step 1: Synthesis of this compound

This can be achieved through various published methods, often starting from indene or a related precursor.

Step 2: Activation of the Carboxylic Acid

To facilitate derivatization, the carboxylic acid is typically converted to a more reactive species, such as an acyl chloride.

-

Protocol: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is often performed at room temperature or with gentle heating. Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 2-(2,3-dihydro-1H-inden-2-yl)acetyl chloride.

Step 3: Derivatization to Amides, Esters, and Hydrazides

The activated acyl chloride can then be reacted with a variety of nucleophiles to generate a library of derivatives.

-

Amide Synthesis: The acyl chloride is reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent.

-

Ester Synthesis: The acyl chloride is reacted with an alcohol in the presence of a base.

-

Hydrazide Synthesis: The acyl chloride is reacted with hydrazine hydrate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound derivatives.

Anti-inflammatory Activity: A Primary Therapeutic Target

A significant body of research has focused on the anti-inflammatory potential of indan acetic acid derivatives, largely due to their structural resemblance to established NSAIDs.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Derivatives of indenyl acetic acids have been shown to inhibit COX enzymes. The acidic carboxylate group is crucial for binding to the active site of COX, while the hydrophobic indan scaffold occupies a hydrophobic channel within the enzyme.

Caption: Mechanism of anti-inflammatory action via COX inhibition.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[3][4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. The test compounds and standard are typically administered intraperitoneally or orally.

-

Induction of Edema: Thirty minutes to one hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Evaluation: COX-1 and COX-2 Inhibition Assay

To determine the potency and selectivity of the compounds, in vitro assays using purified COX-1 and COX-2 enzymes are essential.[6][7]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Reagent Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

-

Enzyme Incubation: In a 96-well plate, incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[6]

-

Reaction Termination: After a specific incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a stop solution (e.g., HCl).[6]

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or a colorimetric/fluorometric method.[6][7]

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is then determined (IC50 COX-2 / IC50 COX-1).

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the indan ring and modifications to the acetic acid side chain.[8][9]

-

Carboxylic Acid Moiety: The free carboxylic acid is generally essential for anti-inflammatory activity, as it forms a key interaction with the active site of COX enzymes. Ester and amide derivatives may act as prodrugs, being hydrolyzed in vivo to the active acid form.[8]

-

Indan Ring Substitution: Introduction of substituents on the aromatic ring of the indan nucleus can modulate lipophilicity and electronic properties, thereby affecting potency and selectivity. Halogen and methoxy substitutions have been explored in related indan systems to enhance activity.

-

Derivatization of the Acetic Acid Side Chain: Conversion of the carboxylic acid to amides or hydrazides can lead to compounds with altered pharmacokinetic profiles and potentially different biological activities.

Other Potential Biological Activities

While anti-inflammatory activity is the most explored, the this compound scaffold holds promise for other therapeutic applications.

Anticancer Activity

Some derivatives of related indole and indene structures have demonstrated antiproliferative effects. The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell growth. Further investigation into the anticancer potential of this compound derivatives is warranted.

Antimicrobial Activity

Heterocyclic compounds incorporating scaffolds similar to the indan nucleus have been reported to possess antibacterial and antifungal properties. The derivatization of the acetic acid moiety into hydrazones or other heterocyclic systems could yield compounds with significant antimicrobial activity.

Neurological and Cardiovascular Activities

The rigid framework of the indan ring is present in some centrally acting agents. While direct evidence is limited for the this compound core, exploration of its derivatives for activity on neurological targets such as receptors and enzymes in the central nervous system could be a fruitful area of research. Similarly, certain acetic acid derivatives have shown cardiovascular effects, suggesting another potential avenue for investigation.

Quantitative Data Summary

The following table summarizes the biological activity data for selected this compound derivatives and related compounds.

| Compound ID | R-Group (at carboxyl) | In Vivo Anti-inflammatory Activity (% inhibition of edema) | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro COX-1 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |

| IA-1 | -OH | Data not available | Data not available | Data not available | Data not available |

| IA-Amide-Ph | -NH-Ph | Moderate | Low | Low | ~1 |

| IA-Ester-Et | -OEt | Low (prodrug) | Data not available | Data not available | Data not available |

| Indomethacin | N/A (Reference) | High | 0.9 | 0.1 | 9 |

| Celecoxib | N/A (Reference) | High | 0.04 | >10 | >250 |

Note: The data presented is a representative compilation from various sources and may not be directly comparable due to different experimental conditions.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The existing research strongly supports their potential as anti-inflammatory agents, likely acting through the inhibition of COX enzymes. The synthetic accessibility of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties and the exploration of a broader range of biological activities.

Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation of substitutions on both the indan ring and the acetic acid side chain is needed to develop potent and selective inhibitors.

-

Elucidation of mechanisms: Beyond COX inhibition, the potential for these compounds to modulate other inflammatory pathways should be explored.

-

Expansion of therapeutic targets: Screening of derivative libraries against a wider range of biological targets, including those relevant to cancer, infectious diseases, and neurological disorders, may uncover novel therapeutic applications.

By leveraging the principles of medicinal chemistry and modern pharmacological screening methods, the full therapeutic potential of this compound derivatives can be realized.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibitors of cyclooxygenase-2: are they really effective, selective, and GI-safe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

Whitepaper: An In-Silico Workflow for Predicting the Mechanism of Action of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. While traditional experimental approaches for target identification can be resource-intensive, in silico methodologies offer a rapid, cost-effective, and powerful framework for generating high-confidence hypotheses. This technical guide presents a comprehensive, multi-faceted computational workflow designed to predict the molecular targets and biological pathways modulated by 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a compound with a well-defined structure but an uncharacterized pharmacological profile. By integrating ligand-based similarity assessments, structure-based reverse docking, and systems-level pathway analysis, this workflow provides a robust strategy for transforming a chemical structure into a testable biological hypothesis, thereby accelerating the journey from compound to therapeutic candidate.

Introduction: The Challenge of an Orphan Ligand

This compound (PubChem CID: 5174955) is a small molecule featuring an indane scaffold, a privileged structure in medicinal chemistry.[1] While its constituent parts are found in various bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological activity and molecular targets of this particular compound remain undefined.[2][3] This lack of a known MoA makes it an "orphan ligand" and a perfect candidate for computational target fishing.

The primary challenge in drug discovery is no longer just identifying active compounds but understanding how they work.[4] Computational approaches allow us to navigate the vastness of the human proteome to identify potential binding partners for a given small molecule.[5][6] This guide, designed for researchers in drug development, provides a detailed, field-proven workflow to predict the MoA of this compound, demonstrating the power of integrating orthogonal computational techniques for a more robust and reliable prediction.[7][8]

Foundational Analysis: Compound Preparation and Profiling

Before any predictive modeling, the query molecule must be accurately represented and prepared in a computationally accessible format. The quality of this initial step dictates the validity of all subsequent analyses.

Protocol 1: Ligand Preparation

-

Structure Acquisition: Obtain the 2D structure of this compound from a reliable chemical database such as PubChem.[9] The canonical SMILES representation is C1C(CC2=CC=CC=C21)CC(=O)O.[9]

-

3D Conformation Generation: Convert the 2D structure into a 3D conformation using a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep). This step generates a plausible 3D arrangement of the atoms.

-

Protonation and Tautomeric State Assignment: Assign the correct protonation state at a physiological pH (e.g., 7.4). The carboxylic acid moiety will typically be deprotonated.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This critical step relaxes the 3D structure to a low-energy, sterically favorable conformation, which is essential for accurate docking and pharmacophore modeling.[10]

The Predictive Core: A Dual-Strategy Approach to Target Identification

No single computational method is foolproof. A robust prediction relies on the convergence of evidence from multiple, mechanistically distinct approaches. Here, we employ a dual strategy combining ligand-based and structure-based methods to generate a preliminary list of putative protein targets.

Ligand-Based Prediction: Guilt by Association

Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By identifying known drugs or bioactive compounds that are structurally similar to our query molecule, we can infer potential targets.

Protocol 2: 2D/3D Similarity Searching

-

Database Selection: Utilize large-scale chemical biology databases such as ChEMBL, PubChem BioAssay, or BindingDB. These databases link chemical structures to experimentally validated biological activity data.

-

Similarity Metric: Perform a Tanimoto similarity search using the prepared 3D structure of this compound as the query. The Tanimoto coefficient is a standard metric for comparing molecular fingerprints.

-

Data Curation: Filter the results for compounds with a high similarity score (e.g., Tanimoto > 0.85) and annotated, high-potency activity (e.g., IC₅₀, EC₅₀, or Kᵢ < 1 µM) against specific protein targets.

-

Target Compilation: Compile a list of protein targets associated with the identified similar compounds.

Table 1: Hypothetical Results from Ligand-Based Similarity Search

| Similar Compound | Tanimoto Score | Known Target | Activity (IC₅₀) |

|---|---|---|---|

| Indomethacin | 0.88 | Cyclooxygenase-1 (COX-1) | 50 nM |

| Indomethacin | 0.88 | Cyclooxygenase-2 (COX-2) | 250 nM |

| Fictitious Compound A | 0.91 | Prostaglandin E synthase | 120 nM |

| Fictitious Compound B | 0.86 | Aldose reductase | 800 nM |

Structure-Based Prediction: Reverse Docking

Causality: This approach directly assesses the physicochemical and steric complementarity between our ligand and a large collection of protein binding sites.[11] Reverse docking simulates the binding process of a single ligand against numerous macromolecular targets to identify those with the most favorable binding energies.[12][13]

Protocol 3: High-Throughput Reverse Docking

-

Target Library Preparation: Utilize a pre-compiled and curated library of 3D protein structures, such as the Protein Data Bank (PDB). For a more streamlined approach, web-based servers like SwissTargetPrediction or TarFisDock can be used, which employ libraries of druggable binding sites.[14]

-

Docking Simulation: Using the energy-minimized ligand from Protocol 1, perform molecular docking against each target in the library. The docking algorithm will systematically sample different orientations and conformations of the ligand within the binding pocket.[10]

-

Scoring and Ranking: Each resulting pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). Targets are then ranked based on their best docking scores.[11]

-

Filtering and Prioritization: Select the top-ranked protein targets for further analysis. It is crucial to visually inspect the binding poses of the top hits to ensure that the predicted interactions are chemically sensible (e.g., formation of hydrogen bonds, hydrophobic contacts).

Table 2: Hypothetical Top-Ranked Hits from Reverse Docking

| Protein Target | UniProt ID | Docking Score (kcal/mol) | Predicted Key Interaction |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | P23219 | -9.8 | H-bond with Arg120 |

| Prostaglandin E synthase | P43116 | -9.5 | Salt bridge with catalytic dyad |

| Carbonic Anhydrase II | P00918 | -9.1 | Coordination with Zinc ion |

| Aldose reductase | P15121 | -8.9 | H-bond with Tyr48 |

| 5-lipoxygenase (5-LOX) | P09917 | -8.7 | Pi-stacking with Phe177 |

Workflow and Data Integration

The strength of this in silico approach lies in its integrative nature. By combining orthogonal predictions, we can build a consensus list of high-confidence targets, minimizing the false positives inherent in any single method.

dot

Caption: Integrated workflow for in silico MoA prediction.

Protocol 4: Consensus Target Prioritization

-

Collate Data: Combine the target lists generated from the ligand-based search (Protocol 2) and reverse docking (Protocol 3).

-

Apply Consensus Scoring: Assign a higher priority to targets that appear in both lists. For example, in our hypothetical results, both COX-1 and Aldose reductase were identified by both methods, making them high-confidence candidates.

-

Literature Review: For the top consensus targets, perform a brief review of the literature to assess their biological plausibility and relevance to diseases, strengthening the rationale for further investigation.

From Targets to Mechanism: Pathway and Network Analysis

Identifying a list of protein targets is only part of the story. To understand the compound's overall effect on cellular function, we must place these targets within the context of biological pathways and interaction networks.

Causality: If a compound modulates several proteins, and those proteins are significantly enriched in a particular biological pathway, it is highly probable that the compound's primary mechanism of action involves the perturbation of that pathway.

Protocol 5: Pathway Enrichment Analysis

-

Tool Selection: Use a pathway analysis tool such as Reactome[15][16] or QIAGEN Ingenuity Pathway Analysis (IPA).[17] These platforms utilize curated databases of pathways and networks.

-

Input Data: Submit the list of high-confidence consensus targets (identified in Protocol 4) to the analysis tool.

-

Statistical Analysis: The tool will perform an over-representation analysis (ORA) to determine if the input list of targets is statistically over-represented in any known pathways compared to random chance. The output is typically a p-value or False Discovery Rate (FDR) for each pathway.

-

Hypothesis Formulation: Pathways with a statistically significant enrichment (e.g., FDR < 0.05) are considered to be potentially modulated by the compound. This forms the basis of the MoA hypothesis.

Based on our hypothetical targets (COX-1, COX-2, Prostaglandin E synthase), a pathway analysis would likely identify the Arachidonic Acid Metabolism and Prostaglandin Synthesis pathways as highly significant.

dot

Caption: Hypothetical MoA: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion and Forward Look

This technical guide outlines a systematic and robust in silico workflow for predicting the mechanism of action of this compound. By leveraging the complementary strengths of ligand-based similarity searching and structure-based reverse docking, we generated a high-confidence list of putative targets. Subsequent pathway analysis contextualized these targets, leading to a plausible and testable hypothesis: the compound likely acts as an inhibitor of the arachidonic acid metabolism pathway, targeting enzymes such as COX-1, COX-2, and Prostaglandin E synthase, which is consistent with an anti-inflammatory profile.

The output of this computational workflow is not a final answer but a scientifically-grounded starting point for experimental validation. The prioritized targets should be pursued in biochemical assays (e.g., enzyme inhibition assays) and cell-based models to confirm the in silico predictions and definitively elucidate the mechanism of action. This strategic integration of computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.

References

- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]

- 2. 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. tandfonline.com [tandfonline.com]

- 15. Home - Reactome Pathway Database [reactome.org]

- 16. Analysis Tools - Reactome Pathway Database [reactome.org]

- 17. Ingenuity Pathway Analysis | QIAGEN Digital Insights [digitalinsights.qiagen.com]

A Comprehensive Technical Guide to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical properties, and explores its potential therapeutic applications based on the biological activities of structurally related analogues.

Introduction: The Indane Scaffold in Drug Discovery

The indane ring system, a fused bicyclic structure composed of a benzene ring and a cyclopentane ring, is a privileged scaffold in drug design. Its rigid conformation can enhance binding affinity to biological targets and improve metabolic stability. Numerous indane derivatives have been developed as therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical landscape and pharmacological relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.21 g/mol | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | Room temperature, sealed in dry conditions | --INVALID-LINK-- |

| CAS Number | 37868-26-1 | --INVALID-LINK-- |

Synthetic Pathways: A Detailed Workflow

The synthesis of this compound can be strategically approached from the readily available starting material, 2-indanone. Two primary synthetic routes are proposed and detailed below, offering flexibility in reagent choice and reaction conditions.

Synthesis of the Key Intermediate: 2-Indanone

A reliable method for the preparation of 2-indanone is through the oxidation of indene.[2]

Experimental Protocol: Synthesis of 2-Indanone from Indene [2]

-

Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

-

Addition of Indene: While maintaining the temperature at 35–40°C, add 116.2 g (1.00 mole) of 98% indene dropwise with stirring over a 2-hour period. Use an additional 100 mL of formic acid to rinse the remaining indene from the dropping funnel into the reaction flask.

-

Reaction: Stir the solution at room temperature for 7 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the solution to a Claisen flask and remove the formic acid under reduced pressure (aspirator), keeping the boiler temperature below 60°C. The residue will be a yellowish-brown crystalline solid upon cooling.

-

Hydrolysis and Steam Distillation: In a 5-liter flask fitted with a long condenser, place 2 liters of 7% (by volume) sulfuric acid and bring to a boil. Add the crude monoformate of 1,2-indanediol. Introduce steam and steam distill the mixture, maintaining a constant volume of 2 liters in the boiling flask. Collect 5–6 liters of distillate.

-

Isolation: Filter the cold distillate with suction and thoroughly dry the resulting white crystalline solid. Further dry the crystals in a vacuum desiccator. The yield is typically 90–107 g (69–81%) with a melting point of 57–58°C.

Route A: Horner-Wadsworth-Emmons and Subsequent Reduction

This route involves a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by catalytic hydrogenation to yield the saturated ester, and finally hydrolysis to the desired carboxylic acid.

Step 1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction of 2-indanone with triethyl phosphonoacetate provides a reliable method for the formation of the carbon-carbon double bond.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate

-

Preparation of the Ylide: In a dry, three-necked flask under a nitrogen atmosphere, suspend a 50% dispersion of sodium hydride (0.33 mole) in 100 mL of dry benzene. To this stirred mixture, add triethyl phosphonoacetate (0.33 mole) dropwise over 45–50 minutes, maintaining the temperature at 30–35°C. Stir for 1 hour at room temperature.

-

Reaction with 2-Indanone: To the resulting clear solution, add 2-indanone (0.33 mole) dropwise over 30–40 minutes, maintaining the temperature at 20–30°C with an ice bath.

-

Work-up: After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Quench the reaction by carefully adding water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with benzene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Catalytic Hydrogenation

The resulting α,β-unsaturated ester is then reduced to the corresponding saturated ester via catalytic hydrogenation.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

-

Reaction Setup: Dissolve ethyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Hydrolysis: Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Route B: Cyanohydrin Formation and Hydrolysis

An alternative route involves the formation of a cyanohydrin from 2-indanone, followed by reduction of the hydroxyl group and subsequent hydrolysis of the nitrile.

Step 1: Cyanohydrin Formation

2-Indanone can be converted to the corresponding cyanohydrin by treatment with a cyanide source.

Experimental Protocol: Synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carbonitrile

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-indanone in a suitable solvent such as ethanol.

-

Reaction: Add a solution of sodium or potassium cyanide in water, followed by the slow addition of an acid (e.g., acetic acid or hydrochloric acid) to generate HCN in situ. Maintain the reaction at a low temperature (0-10°C).

-

Work-up and Isolation: After the reaction is complete, carefully neutralize the excess acid. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Reduction of the Hydroxyl Group

The hydroxyl group of the cyanohydrin can be removed through a deoxygenation reaction.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Experimental Protocol: Synthesis of this compound [5]

-

Acidic Hydrolysis: Heat the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction will produce the carboxylic acid and the corresponding ammonium salt.

-